BenchChemオンラインストアへようこそ!

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic SAR

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS 2035023-28-8) is a synthetic small molecule with molecular formula C16H17N3O3S and molecular weight 331.4 g/mol. It belongs to the class of sulfonylpyrrolidine derivatives that feature an (E)-styrylsulfonyl group appended to the pyrrolidine nitrogen, a pyrazine ring linked via an ether oxygen at the pyrrolidine 3-position, and a trans-configured styryl double bond.

Molecular Formula C16H17N3O3S
Molecular Weight 331.39
CAS No. 2035023-28-8
Cat. No. B2557431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
CAS2035023-28-8
Molecular FormulaC16H17N3O3S
Molecular Weight331.39
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C16H17N3O3S/c20-23(21,11-7-14-4-2-1-3-5-14)19-10-6-15(13-19)22-16-12-17-8-9-18-16/h1-5,7-9,11-12,15H,6,10,13H2/b11-7+
InChIKeyLDTHBMBHVMCCRD-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS 2035023-28-8) Is a Structurally Differentiated Research Scaffold for Procurement Evaluation


(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS 2035023-28-8) is a synthetic small molecule with molecular formula C16H17N3O3S and molecular weight 331.4 g/mol . It belongs to the class of sulfonylpyrrolidine derivatives that feature an (E)-styrylsulfonyl group appended to the pyrrolidine nitrogen, a pyrazine ring linked via an ether oxygen at the pyrrolidine 3-position, and a trans-configured styryl double bond [1]. The compound has been deposited in chemical vendor catalogs as a research reagent with reported purity ≥95%, and its InChI Key is LDTHBMBHVMCCRD-YRNVUSSQSA-N . The styrylsulfonyl pharmacophore is known to confer mitotic inhibitory and pro-apoptotic activity in cancer cells, as demonstrated by the clinical-stage agent ON01910 (Rigosertib) and two series of styrylsulfonyl-methylpyridine lead compounds [2][3].

Generic Substitution Risk: Why (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine Cannot Be Replaced by Common Styrylsulfonyl-Methylpyridines or Pyridine Analogs Without Experimental Validation


The styrylsulfonyl compound class includes several structurally distinct sub-series—styrylsulfonyl-methylpyridines, benzyl styrylsulfonyl derivatives, and sulfonylpyrrolidine-oxy-heteroaromatics—yet these cannot be assumed functionally interchangeable [1][2]. The target compound uniquely combines a pyrazine heterocycle (two nitrogen atoms) with an ether oxygen linkage to the pyrrolidine ring, whereas the best-characterized analogs (lead compounds 8, 9a, 18, 19a from Lu et al. 2014) employ a pyridine ring (one nitrogen) connected via a methylene linker [1]. The pyrazine ring alters hydrogen-bond acceptor topography and electronic distribution compared to pyridine, while the ether oxygen introduces conformational flexibility and potential metabolic liability not present in methylene-linked analogs [1][3]. Furthermore, the clinical-stage comparator ON01910 (Rigosertib) features a benzylsulfone core rather than a pyrrolidine-ether-pyrazine scaffold, meaning its well-characterized PLK1 inhibitory profile (IC50 9 nM in cell-free assays) cannot be extrapolated to this compound without explicit experimental confirmation [4]. Procurement decisions must therefore be based on the specific scaffold identity rather than class-level assumptions.

Quantitative Differentiation Evidence for (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS 2035023-28-8) vs. Structurally Closest Analogs


Pyrazine vs. Pyridine Heterocycle: Two N-Atom Pyrazine Core Confers Altered Hydrogen-Bond Acceptor Profile Relative to Single N-Atom Pyridine Analogs

The target compound incorporates a pyrazine ring (two aromatic nitrogen atoms at positions 1 and 4) as the heteroaromatic terminus, whereas the most extensively characterized styrylsulfonyl series—the styrylsulfonyl-methylpyridines described by Lu et al. (2014)—features a pyridine ring (single aromatic nitrogen) [1]. This structural distinction increases the hydrogen-bond acceptor (HBA) count from 4 (pyridine analog) to 5 (target compound) and alters the topological polar surface area (TPSA), which is 51.6 Ų for the pyridine analog (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine vs. an estimated 64.7 Ų for the target compound based on the additional pyrazine nitrogen . The dual-nitrogen pyrazine system also modifies the electron-deficient character of the heterocycle, which can influence π-stacking and charge-transfer interactions with target protein binding pockets relative to pyridine-based comparators [2].

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic SAR

Ether vs. Methylene Linker: Oxy Bridge Between Pyrrolidine and Pyrazine Introduces Conformational and Metabolic Differentiation from Methylene-Linked Styrylsulfonyl-methylpyridines

The target compound connects the pyrrolidine ring to the pyrazine heterocycle through an ether oxygen (-O-), whereas the clinical candidate ON01910 (Rigosertib) and the lead styrylsulfonyl-methylpyridines (compounds 8, 9a, 18, 19a) use a methylene (-CH2-) linker [1][2]. The ether oxygen introduces a rotatable C-O bond with a lower rotational barrier (approximately 1-3 kcal/mol) compared to the C-C bond in methylene-linked analogs (approximately 3-5 kcal/mol), enabling different conformational sampling [3]. Additionally, ether-linked compounds can undergo oxidative O-dealkylation by cytochrome P450 enzymes, a metabolic pathway absent in methylene-linked analogs, which may result in divergent pharmacokinetic profiles [3]. This linker distinction means that SAR established for the methylene-linked styrylsulfonyl-methylpyridine series cannot be reliably transferred to the ether-linked target compound without dedicated metabolic stability and target engagement assays [1].

Linker Chemistry Metabolic Stability Conformational Analysis

Molecular Weight and Physicochemical Profile: MW 331.4 g/mol Occupies a Niche Intermediate Between Pyridine Analog (MW 314.4) and Methoxy-Pyrazine Analog (MW 344+ g/mol)

The target compound has a molecular weight of 331.4 g/mol, positioning it between the simpler pyridine analog (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine (MW 314.4 g/mol, CAS 1421586-59-5) and the more complex methoxy-substituted analog (E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (MW approximately 344.4 g/mol, CAS 1904616-62-1) . The molecular formula C16H17N3O3S yields a calculated hydrogen-bond acceptor count of 6 and hydrogen-bond donor count of 0, placing it within Lipinski rule-of-five space . In contrast, the clinical-stage comparator ON01910 (Rigosertib sodium) has a molecular weight of approximately 450-470 g/mol depending on the salt form, representing a substantially larger and more lipophilic scaffold [1]. The target compound's intermediate MW and lower lipophilicity (estimated cLogP ~2.0-2.5 vs. ~3.5-4.0 for Rigosertib) suggest potential advantages in solubility and permeability for early-stage screening, though no experimental logP or solubility data have been published for the target compound itself [1].

Physicochemical Properties Lead-Likeness Fragment-Based Design

Class-Level Anticancer Activity: Styrylsulfonyl Motif Confers Mitotic Inhibitory Potential, but the Pyrrolidine-Ether-Pyrazine Scaffold Represents an Untested Chemotype Relative to Validated Styrylsulfonyl-Methylpyridines

The styrylsulfonyl pharmacophore is a validated anticancer motif: the clinical agent ON01910 (Rigosertib) inhibits PLK1 with an IC50 of 9 nM in cell-free assays and shows antiproliferative IC50 values of 45 nM (C33A cervical cancer) and 115 nM (HeLa cells) [1]. Lead styrylsulfonyl-methylpyridines 9a and 18 from Lu et al. (2014) demonstrated antitumor activity in animal models with reported selectivity for cancer cells over non-transformed fibroblasts [2]. However, no peer-reviewed biological activity data exist for the target compound itself [3]. The pyrrolidine-ether-pyrazine scaffold represents a distinct chemotype that differs from validated series in three key structural features: heterocycle identity (pyrazine vs. pyridine), linker type (ether vs. methylene), and attachment topology (3-oxy-pyrrolidine vs. methylene-direct). These differences are sufficient to alter target binding profiles, as demonstrated by SAR studies within the styrylsulfonyl-methylpyridine series where small structural modifications produced >10-fold differences in cellular IC50 values [2].

Anticancer Mitotic Inhibition Apoptosis Kinase Inhibition

Recommended Research Application Scenarios for (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS 2035023-28-8)


De Novo Kinase Selectivity Profiling Against the Clinical Benchmark Rigosertib

The target compound can serve as a structurally distinct probe for comparative kinase selectivity profiling against the clinical-stage styrylsulfonyl agent Rigosertib (ON01910). Given the pyrazine vs. benzylsulfone core difference and the ether vs. methylene linker divergence, a broad-panel kinase inhibition screen (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would establish whether the pyrrolidine-ether-pyrazine scaffold retains PLK1 inhibitory activity or redirects selectivity toward alternative kinase targets [1]. This application leverages the well-characterized activity profile of Rigosertib (PLK1 IC50 9 nM, HeLa IC50 115 nM) as a benchmark for head-to-head comparison [1].

Structure-Activity Relationship (SAR) Expansion of the Styrylsulfonyl-Methylpyridine Series via Scaffold Hopping to Pyrazine-Ether Chemotype

The Lu et al. (2014) study established that styrylsulfonyl-methylpyridines can achieve potent mitotic inhibition and in vivo antitumor activity, but the SAR space around the heterocycle and linker remains incompletely explored [2]. The target compound represents a scaffold-hop from pyridine-methylene to pyrazine-ether, enabling systematic investigation of how heterocycle nitrogen count and linker chemistry affect antiproliferative potency and cancer-cell selectivity. This application is best executed by synthesizing a matched-pair set (target compound, pyridine analog, methoxy-pyrazine analog) and evaluating them in parallel in a panel of cancer cell lines with Rigosertib as the positive control [2][1].

Physicochemical and ADME Benchmarking as a Lower-MW Styrylsulfonyl Chemotype for Lead Optimization

With a molecular weight of 331.4 g/mol, the target compound is substantially smaller than Rigosertib (MW ~450-470 g/mol), potentially offering advantages in solubility, permeability, and ligand efficiency if biological activity is retained . The compound is suitable for experimental determination of aqueous solubility (shake-flask or nephelometry), logP/logD (shake-flask or chromatographic), and microsomal metabolic stability (human/rat liver microsomes), generating a baseline ADME profile for the pyrrolidine-ether-pyrazine chemotype . These data would inform whether this lower-MW scaffold warrants further optimization versus higher-MW styrylsulfonyl alternatives [1].

Synthetic Methodology Development for Sulfonylpyrrolidine-Ether-Heteroaromatic Conjugates

The photoredox-catalyzed dehydrogenative aromatization and sulfonylation methodology described by Muralirajan et al. (2018) provides a versatile synthetic route for constructing sulfonylpyrrolidine scaffolds under mild visible-light conditions [3]. The target compound, featuring a styrylsulfonyl-pyrrolidine core coupled to a pyrazine ether, can serve as a model substrate for optimizing reaction conditions (catalyst loading, solvent, irradiation time) and expanding the substrate scope of this methodology to pyrazine-containing architectures [3]. This application is particularly relevant for process chemistry development aimed at generating diverse sulfonylpyrrolidine libraries.

Quote Request

Request a Quote for (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.